N-(pyridin-2-ylmethyl)-2-(2,3,5-trimethylphenoxy)acetamide
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Overview
Description
N-(pyridin-2-ylmethyl)-2-(2,3,5-trimethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a pyridine ring, a trimethylphenoxy group, and an acetamide moiety, making it a molecule of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)-2-(2,3,5-trimethylphenoxy)acetamide typically involves the following steps:
Formation of the pyridin-2-ylmethyl intermediate: This can be achieved by reacting pyridine with a suitable alkylating agent.
Preparation of the 2-(2,3,5-trimethylphenoxy)acetic acid: This involves the reaction of 2,3,5-trimethylphenol with chloroacetic acid under basic conditions.
Coupling reaction: The final step involves coupling the pyridin-2-ylmethyl intermediate with 2-(2,3,5-trimethylphenoxy)acetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)-2-(2,3,5-trimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Possible applications in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)-2-(2,3,5-trimethylphenoxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-ylmethyl)-2-(2,3,5-trimethylphenoxy)acetamide: can be compared with other acetamides or pyridine derivatives.
N-(pyridin-2-ylmethyl)acetamide: Lacks the trimethylphenoxy group, which might affect its reactivity and applications.
2-(2,3,5-trimethylphenoxy)acetamide: Lacks the pyridin-2-ylmethyl group, which might influence its binding properties and biological activity.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which might confer specific reactivity and binding properties not found in similar compounds.
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-2-(2,3,5-trimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-8-13(2)14(3)16(9-12)21-11-17(20)19-10-15-6-4-5-7-18-15/h4-9H,10-11H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDZYFAOIPIWKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NCC2=CC=CC=N2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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